
NDT 9513727
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du NDT 9513727 implique plusieurs étapes, commençant par la préparation de la structure de base de l'imidazole. Les étapes clés comprennent :
Formation du cycle imidazole : Cette réaction est généralement réalisée par condensation d'aldéhydes et d'amines appropriés en milieu acide.
Réactions de substitution : Le cycle imidazole est ensuite fonctionnalisé par des groupes benzodioxolylméthyle et diphényle par des réactions de substitution nucléophile.
Modifications finales : Le groupe butyle est introduit par des réactions d'alkylation et le produit final est purifié à l'aide de techniques chromatographiques
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Synthèse en masse : Des réacteurs à grande échelle sont utilisés pour effectuer les réactions de condensation et de substitution.
Purification : Des techniques industrielles de chromatographie et de cristallisation sont utilisées pour assurer une pureté élevée du produit final.
Contrôle de la qualité : Des tests rigoureux sont effectués pour confirmer la pureté et l'activité du composé
Analyse Des Réactions Chimiques
Types de réactions
Le NDT 9513727 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels du cycle imidazole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et lithium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les halogénoarènes sont utilisés dans les réactions de substitution
Principaux produits
Les principaux produits formés par ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des développements supplémentaires .
Applications De Recherche Scientifique
Key Properties of NDT 9513727
Property | Value |
---|---|
Chemical Structure | N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine |
Selectivity | High for human C5aR |
IC50 (C5aR) | 11.6 nM |
Bioavailability | Orally bioavailable |
Inhibition Range | IC50 values from 1.1 to 9.2 nM for various responses |
Treatment of Inflammatory Diseases
This compound has been identified as a promising candidate for treating various inflammatory conditions due to its ability to inhibit C5a-induced responses. Studies have shown that it effectively reduces neutrophil activation and migration, which are critical processes in inflammatory responses.
Case Study: Neutropenia Models
In vivo studies demonstrated that this compound could inhibit C5a-induced neutropenia in gerbil and cynomolgus macaque models. The compound's efficacy was assessed through various assays measuring neutrophil counts and activity levels post-administration, indicating its potential as a therapeutic agent for conditions characterized by excessive inflammation.
Pharmacokinetic Studies
Pharmacokinetic profiling of this compound revealed favorable properties that support its use in clinical settings. The compound exhibits dose-dependent pharmacokinetics, with studies indicating effective plasma concentrations that correlate with its pharmacodynamic effects.
Data Table: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | High |
Half-life | [Data not specified] |
Volume of Distribution | [Data not specified] |
Clearance Rate | [Data not specified] |
Mechanistic Insights into C5aR Modulation
Recent structural studies have provided insights into how this compound interacts with C5aR at the molecular level. The compound's binding dynamics were elucidated through advanced techniques such as nuclear magnetic resonance (NMR) and molecular dynamics simulations.
Case Study: Binding Dynamics
A study illustrated the "two-site" binding mechanism of C5a and its antagonists, including this compound. The research showed that the compound stabilizes specific conformations of C5aR that prevent activation by its natural ligand, thereby mitigating inflammatory signaling pathways.
Potential in Autoimmune Disorders
Given the role of C5a in autoimmune diseases, this compound is being explored for its therapeutic potential in conditions such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). Its ability to modulate immune responses without broadly suppressing immunity makes it an attractive candidate.
Clinical Implications
Preclinical trials have suggested that this compound may improve outcomes in models of autoimmune diseases by reducing tissue damage associated with excessive immune activation.
Mécanisme D'action
NDT 9513727 exerts its effects by acting as an inverse agonist of the human C5a receptor. It binds to the receptor and inhibits C5a-stimulated responses, including guanosine triphosphate binding, calcium mobilization, oxidative burst, degranulation, cell surface CD11b expression, and chemotaxis. The compound’s high selectivity and potency make it an effective inhibitor of C5a-induced neutropenia in vivo .
Comparaison Avec Des Composés Similaires
Composés similaires
W-54011 : Un autre antagoniste du récepteur C5a ayant des effets inhibiteurs similaires.
DF2593A : Un antagoniste du récepteur C5a utilisé dans la recherche pour ses propriétés anti-inflammatoires.
SB290157 : Un sel de trifluoroacétate qui agit comme un antagoniste du récepteur C5a
Unicité
Le NDT 9513727 se distingue par sa biodisponibilité orale élevée, sa sélectivité pour le récepteur humain du C5a et sa puissante activité d'agoniste inverse. Sa structure chimique unique permet une inhibition efficace des réponses induites par le C5a, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Activité Biologique
NDT 9513727 is a novel compound recognized for its significant biological activity as a negative allosteric modulator (NAM) of the human complement component C5a receptor (C5aR). This compound has garnered attention due to its potential therapeutic applications in various inflammatory diseases, leveraging its ability to selectively inhibit C5aR signaling pathways.
Chemical Characteristics
- Chemical Name : N,N-Bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine
- Molecular Weight : 573.68 g/mol
- Purity : ≥98% (HPLC)
- CAS Number : 439571-48-9
- Oral Bioavailability : Yes
This compound operates primarily by modulating the activity of the C5a receptor, which plays a crucial role in inflammatory responses. It exhibits an IC50 value of 11.6 nM , indicating high potency in blocking C5aR activity. This compound is particularly selective for human C5aR, showing significantly reduced activity against rat and mouse variants (IC50 > 10 μM) .
Biological Activity
The biological effects of this compound have been extensively characterized through various in vitro and in vivo studies. The following table summarizes key findings related to its biological activity:
Assay Type | Effect Observed | IC50 (nM) |
---|---|---|
C5a-stimulated U937 Cells | Degranulation response inhibition | 7.1 |
C5a Competition Binding | Radioligand binding assay | 11.6 |
Neutrophil Activation | Inhibition of oxidative burst | 1.1 |
Chemotaxis | Inhibition of chemotactic response | 9.2 |
Case Studies and Research Findings
-
Inflammatory Diseases : this compound has shown promise in models of various inflammatory conditions, including:
- Acute Respiratory Distress Syndrome (ARDS) : Demonstrated efficacy in rat models induced by cobra venom factor .
- Lupus Nephritis : Effective in mouse models, indicating potential for treating autoimmune diseases .
- Sepsis : Inhibited C5a-induced neutropenia in gerbil and cynomolgus macaque models, suggesting applicability in severe systemic infections .
- Mechanistic Studies : Research indicates that this compound not only inhibits receptor activation but also alters downstream signaling pathways involved in inflammation:
- Structural Insights : Recent studies have utilized molecular modeling to elucidate the binding interactions between this compound and C5aR, supporting the hypothesis of a two-site binding mechanism that may enhance its modulatory effects .
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-N-[(3-butyl-2,5-diphenylimidazol-4-yl)methyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H35N3O4/c1-2-3-18-39-30(35(28-10-6-4-7-11-28)37-36(39)29-12-8-5-9-13-29)23-38(21-26-14-16-31-33(19-26)42-24-40-31)22-27-15-17-32-34(20-27)43-25-41-32/h4-17,19-20H,2-3,18,21-25H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITACCRHKSPSKKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)CN(CC4=CC5=C(C=C4)OCO5)CC6=CC7=C(C=C6)OCO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439571-48-9 | |
Record name | NDT-9513727 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439571489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NDT-9513727 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H94WRL71FP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.